molecular formula C24H22N4 B4998295 2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(3-METHYLPHENYL)PROPAN-2-YL]-1H-1,3-BENZODIAZOLE

2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(3-METHYLPHENYL)PROPAN-2-YL]-1H-1,3-BENZODIAZOLE

Cat. No.: B4998295
M. Wt: 366.5 g/mol
InChI Key: GROOKPHVLDTGFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(3-METHYLPHENYL)PROPAN-2-YL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring. This compound is characterized by its unique structure, which includes two benzodiazole moieties connected by a propan-2-yl group substituted with a 3-methylphenyl group. Benzodiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(3-METHYLPHENYL)PROPAN-2-YL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common approach is the condensation of 1H-1,3-benzodiazole with a suitable aldehyde or ketone to form an intermediate, which is then further reacted with a substituted phenylpropane derivative. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dimethylformamide (DMF) or dichloromethane (DCM). The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis to enhance efficiency and yield. This method allows for better control over reaction parameters and can be scaled up to meet commercial demands. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(3-METHYLPHENYL)PROPAN-2-YL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring, where nucleophiles replace leaving groups such as halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(3-METHYLPHENYL)PROPAN-2-YL]-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(3-METHYLPHENYL)PROPAN-2-YL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-1,3-BENZODIAZOL-2-YL)PROPAN-1-AMINE: A similar compound with a propan-1-amine group instead of a propan-2-yl group.

    3-(1H-1,3-BENZODIAZOL-2-YL)PROPAN-1-AMINE: Another related compound with a different substitution pattern on the propan-1-amine group.

Uniqueness

2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(3-METHYLPHENYL)PROPAN-2-YL]-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylphenyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[1-(1H-benzimidazol-2-yl)-3-(3-methylphenyl)propan-2-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4/c1-16-7-6-8-17(13-16)14-18(24-27-21-11-4-5-12-22(21)28-24)15-23-25-19-9-2-3-10-20(19)26-23/h2-13,18H,14-15H2,1H3,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROOKPHVLDTGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(CC2=NC3=CC=CC=C3N2)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.